Esculentin-1-OA1
CAS No.:
Cat. No.: VC3667874
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Introduction
Structural Characteristics of Amphibian Antimicrobial Peptides
Esculentin-1 Family Peptides
Esculentin-1 comprises a family of antimicrobial peptides with a well-conserved primary structure consisting of 46 amino acids. The peptides in this family exhibit minimal variations, primarily with similar polar amino acid residue substitutions . A distinguishing feature of the Esculentin-1 family is its highly conserved ring domain, which contains seven amino acids and contributes to its cationic properties .
Different variants of Esculentin-1 have been identified from various frog species, including:
Peptide Name | Species | Primary Structure | Secondary Structure | Length | MIC (μM) |
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Esculentin-1 | Rana esculenta | GIFSKLGRKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC | Hh: 19.57% Ee: 39.13% Cc: 41.30% | 46 | 0.2 (E. coli D21) 0.1 (B. megaterium BmII) 0.4 (S. aureus Cowan 1) 0.7 (P. aeruginosa ATCC15692) 0.5 (C. Albican) |
Esculentin-1SEa | Rana sevosa | GLFSKFNKKKIKSGLIKIIKTAGKEAGLEALRTGIDVIGCKIKGEC | Hh: 36.96% Ee: 26.09% Cc: 36.96% | 46 | 1.1 (E. coli) 1.21 (M. luteus) |
This family of peptides demonstrates remarkable antibacterial properties with minimum inhibitory concentrations (MIC) generally below 1 μM against various pathogenic bacteria including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .
Cathelicidin-OA1 from Odorrana andersonii
In contrast, Cathelicidin-OA1 is a novel peptide identified from the skin of Odorrana andersonii. This peptide:
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Contains 27 amino acids with the sequence 'IGRDPTWSHLAASCLKCIFDDLPKTHN'
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Has a molecular mass of 3038.5 Da
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Features an intramolecular disulfide bridge between cysteine14 and cysteine17
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Is derived from a 198-residue prepropeptide through posttranslational processing
The observed molecular mass (3035.5 Da) differs slightly from the theoretical molecular mass (3037.49 Da), which suggests the presence of the intramolecular disulfide bridge . This structural feature likely contributes to the peptide's unique biological properties.
Biological Activities and Functions
Distinctive Properties of Cathelicidin-OA1
Unlike typical antimicrobial peptides including the Esculentin family, Cathelicidin-OA1 exhibits a different functional profile:
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Shows no direct microbe-killing activity
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Demonstrates no acute toxicity or hemolytic activity
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Possesses significant antioxidant activity
This unique combination of properties makes Cathelicidin-OA1 distinct among amphibian-derived peptides and suggests potential applications beyond antimicrobial therapy.
Wound Healing Properties
Cathelicidin-OA1 Wound Healing Mechanisms
Cathelicidin-OA1 has demonstrated remarkable wound healing properties through multiple mechanisms:
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Accelerates wound healing in both time- and dose-dependent manners
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Enhances re-epithelialization and granulation tissue formation
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Increases recruitment of macrophages to wound sites
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Induces human keratinocyte (HaCaT) cell proliferation
These properties have been verified both in vitro using human cell lines and in vivo using a mouse model with full-thickness skin wounds . This makes Cathelicidin-OA1 the first cathelicidin identified from an amphibian that shows such potent wound-healing activity.
Esculentin Derivatives in Wound Healing
Similarly, derivatives of Esculentin-1a have shown promising results in wound healing applications. Specifically, Esculentin-1a(1-21)NH2 significantly stimulates migration of human keratinocytes over a wide concentration range (0.025-4 μM), and does so more efficiently than human cathelicidin (LL-37) .
The wound healing activity of Esculentin-1a(1-21)NH2 involves:
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Activation of the epidermal growth factor receptor
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Stimulation of STAT3 protein signaling pathways
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Preservation of activity in primary human epidermal keratinocytes
This combination of wound healing promotion and antimicrobial activity makes Esculentin-1a(1-21)NH2 particularly valuable for the management of chronic skin ulcers, which are often infected with bacteria such as Pseudomonas aeruginosa .
Resistance Development Comparison
Limited Induction of Resistance
A key advantage of Esculentin peptides over conventional antibiotics is their limited potential for inducing resistance. Experimental evidence shows that:
Treatment | Initial MIC | MIC After 15 Exposure Cycles | Fold Increase |
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Conventional Antibiotics | Variable | 8-128× higher | 8-128 |
Esculentin Peptides | Variable | No significant change | ~1 |
This resistance profile can be attributed to the peptides' mechanism of action, which primarily involves permeabilization of the bacterial cytoplasmic membrane rather than targeting specific metabolic pathways .
Structure-Function Relationships
Critical Structural Elements
The biological activities of these amphibian-derived peptides are closely tied to their structural characteristics:
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The ring domain of Esculentin-1 is essential for its antimicrobial activity
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The disulfide bridge in Cathelicidin-OA1 contributes to its stability and possibly its antioxidant properties
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Secondary structure elements (α-helices, β-sheets) influence the interaction with microbial membranes and cellular receptors
Understanding these structure-function relationships is crucial for developing modified peptides with enhanced therapeutic properties.
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